![molecular formula C17H16NO3S3- B11682924 3-[(2Z)-2-(2-thioxopropylidene)naphtho[1,2-d][1,3]thiazol-1(2H)-yl]propane-1-sulfonate](/img/structure/B11682924.png)
3-[(2Z)-2-(2-thioxopropylidene)naphtho[1,2-d][1,3]thiazol-1(2H)-yl]propane-1-sulfonate
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Overview
Description
3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-1H,2H-NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]PROPANE-1-SULFONATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-1H,2H-NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]PROPANE-1-SULFONATE typically involves the condensation of naphtho[1,2-d][1,3]thiazole derivatives with appropriate sulfonate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-1H,2H-NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]PROPANE-1-SULFONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-1H,2H-NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]PROPANE-1-SULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-1H,2H-NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]PROPANE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2Z)-2-(3,3-DICYANOPROP-2-ENYLIDENE)NAPHTHO[1,2-D][1,3]THIAZOL-1(2H)-YL]PROPANE-1-SULFONATE
- 3-[(2Z)-2-(2-ETHYL-3-(3-SULFOPROPYL)NAPHTHO[1,2-D][1,3]THIAZOL-1-YL)-1-PROPENYLIDENE]NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]-1-PROPANESULFONATE
Uniqueness
3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-1H,2H-NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]PROPANE-1-SULFONATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16NO3S3- |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-[(2Z)-2-(2-sulfanylidenepropylidene)benzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C17H17NO3S3/c1-12(22)11-16-18(9-4-10-24(19,20)21)17-14-6-3-2-5-13(14)7-8-15(17)23-16/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,20,21)/p-1/b16-11- |
InChI Key |
WPGRLPXLXZVETC-WJDWOHSUSA-M |
Isomeric SMILES |
CC(=S)/C=C\1/N(C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CC(=S)C=C1N(C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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